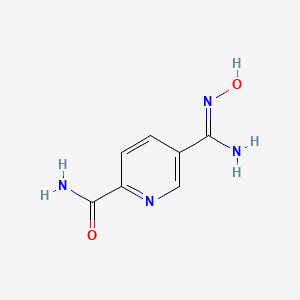

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with hydroxylamine and a suitable carbodiimide reagent under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide .

Análisis De Reacciones Químicas

2.1. Formation via Cyanation

The synthesis begins with the cyanation of methyl 2-chloro-5-iodobenzoate (3 ) using CuCN as the nucleophile under catalytic conditions . This step replaces the iodine atom with a cyano group via a nucleophilic substitution mechanism.

Reaction Conditions :

-

Catalyst: l-proline (5 mol%)

-

Solvent: DMF

-

Temperature: Gradual increase from 70°C to 100°C over 9 hours

Table 1: Yield Optimization for Cyanation

| Entry | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| 2 | l-proline | 100°C for 11 h | 66 |

| 3 | l-proline | 70°C (2 h) → 100°C (9 h) | 79 |

2.2. Cyclization to 1,2,4-Oxadiazole

The hydroxycarbamimidoyl group (N'-hydroxycarbamimidoyl ) in 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide reacts with 3,6-dichloropicolinoyl chloride in a one-pot reaction. This forms the 1,2,4-oxadiazole ring through a cyclization mechanism .

Reaction Steps :

-

Acylation : The hydroxycarbamimidoyl group reacts with the acid chloride to form an intermediate amide.

-

Cyclization : Intramolecular attack of the oxygen atom on the carbonyl carbon initiates ring formation.

Table 2: Key Products and Yields

| Product Type | Yield (%) |

|---|---|

| 1,2,4-Oxadiazole Derivatives | 73–84 |

2.3. Reactivity of Pyridine Rings

The pyridine ring in the compound exhibits enhanced nucleophilic substitution reactivity compared to benzene derivatives, due to the electron-withdrawing effect of nitrogen . This facilitates substitution at the 5-position during subsequent reactions .

Stability and Reactivity Factors

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Peptidomimetics

The compound is recognized for its potential in designing peptidomimetics that exhibit enhanced stability and bioavailability compared to traditional peptides. The incorporation of amidoxime functionalities into pyridine-based structures has been shown to improve pharmacological properties while reducing toxicity. This is particularly relevant in the context of drug design, where modifications can lead to compounds that resist enzymatic degradation, thereby increasing their therapeutic efficacy .

Case Study: Antitrombotic Agents

Amidoximes, including derivatives of 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide, have been investigated as antithrombotic agents. For instance, ximelagatran was an early example where amidoxime prodrugs demonstrated improved oral bioavailability compared to their active forms. Despite its eventual market withdrawal due to hepatotoxicity, the approach highlighted the potential of amidoxime derivatives in enhancing drug delivery systems .

Enzyme Inhibition

Research has indicated that this compound can serve as an effective inhibitor of urease, an enzyme implicated in various pathological conditions including gastric cancer. The compound's structural features allow it to interact effectively with the enzyme's active site, leading to significant inhibitory activity.

Kinetic Studies

In a series of experiments, derivatives were synthesized and tested against urease. Notably, certain compounds exhibited IC50 values indicating potent inhibition (e.g., Rx-6 and Rx-7 with IC50 values of 1.07 µM and 2.18 µM respectively). Molecular docking studies revealed critical interactions between the compound and specific amino acid residues in the enzyme's active site, demonstrating its potential as a therapeutic agent against urease-related conditions .

Prodrug Development

The strategy of utilizing this compound as a prodrug precursor has been explored extensively. Prodrugs are designed to improve the pharmacokinetic profiles of active drugs by enhancing solubility and bioavailability.

The biological activity of this compound extends beyond enzyme inhibition; it also encompasses antibacterial properties. Research indicates that compounds with similar structural motifs exhibit broad-spectrum antibacterial activity, making them candidates for further investigation in treating infections caused by resistant bacteria .

Mecanismo De Acción

The mechanism of action of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and blocking substrate access .

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide: Similar in structure but with different substituents.

Pyridine-2-carboxamide derivatives: Various derivatives with modifications at different positions on the pyridine ring.

Uniqueness

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Actividad Biológica

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxycarbamimidoyl group and a carboxamide functional group. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Antiproliferative Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study on related pyridine compounds demonstrated that modifications to the pyridine structure can enhance antiproliferative activity, with IC50 values significantly reduced in certain derivatives (Table 1) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A375 (melanoma) | TBD |

| Compound A | HeLa | 0.058 |

| Compound B | MDA-MB-231 | 0.021 |

The mechanism by which this compound exerts its effects is believed to involve the induction of cellular senescence in cancer cells. This was evidenced by studies showing that the compound can induce morphological changes characteristic of senescent cells, as well as alter cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is closely linked to their structural features. The presence of hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity against various cell lines (Table 2). Compounds with multiple -OH groups often exhibit lower IC50 values, indicating greater potency .

Table 2: Structure-Activity Relationship Analysis

| Functional Group | Impact on Activity | Example Compound |

|---|---|---|

| -OH | Increases antiproliferative activity | Compound C |

| -NH2 | Variable effects | Compound D |

| -COOH | Enhances solubility | Compound E |

Case Studies

- Melanoma Treatment : A focused study on the effects of this compound on the A375 melanoma cell line revealed significant inhibition of cell growth, with observed EC50 values indicating effective concentrations for inducing senescence .

- Inflammatory Response : In vitro studies have also suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aligns with findings from similar pyridine-based compounds that exhibited promising anti-inflammatory activities .

Propiedades

IUPAC Name |

5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-6(11-13)4-1-2-5(7(9)12)10-3-4/h1-3,13H,(H2,8,11)(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEZCDUUNFNVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.